GSK-1004723

Descripción

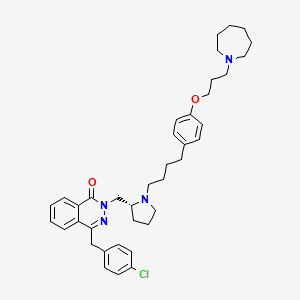

The compound 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(((2R)-1-(4-(4-(3-(hexahydro-1H-azepin-1-yl)propoxy)phenyl)butyl)-2-pyrrolidinyl)methyl)- is a structurally complex phthalazinone derivative. Its core consists of a phthalazinone scaffold substituted at the C4 position with a 4-chlorophenylmethyl group and at the N2 position with a chiral pyrrolidinyl-azepin-propoxy-phenylbutyl moiety. This configuration introduces significant steric and electronic complexity, which may enhance its biological activity and selectivity compared to simpler derivatives. Phthalazinones are recognized for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The 4-chlorophenylmethyl group is a common pharmacophore in PARP inhibitors and antitumor agents, while the azepin-pyrrolidinyl substituent likely modulates receptor binding and pharmacokinetic properties .

Propiedades

Número CAS |

955359-72-5 |

|---|---|

Fórmula molecular |

C39H49ClN4O2 |

Peso molecular |

641.3 g/mol |

Nombre IUPAC |

2-[[(2R)-1-[4-[4-[3-(azepan-1-yl)propoxy]phenyl]butyl]pyrrolidin-2-yl]methyl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one |

InChI |

InChI=1S/C39H49ClN4O2/c40-33-19-15-32(16-20-33)29-38-36-13-3-4-14-37(36)39(45)44(41-38)30-34-12-9-27-43(34)26-8-5-11-31-17-21-35(22-18-31)46-28-10-25-42-23-6-1-2-7-24-42/h3-4,13-22,34H,1-2,5-12,23-30H2/t34-/m1/s1 |

Clave InChI |

YANGEESWIGIKOP-UUWRZZSWSA-N |

SMILES isomérico |

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |

SMILES canónico |

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |

Apariencia |

Solid powder |

Otros números CAS |

955359-72-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK 1004723 GSK-1004723 GSK1004723 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de GSK-1004723 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes. La ruta sintética típicamente incluye:

Formación del núcleo de ftalazinona: Esto implica la reacción de materiales de partida apropiados para formar la estructura del núcleo de ftalazinona.

Reacciones de sustitución: Se llevan a cabo diversas reacciones de sustitución para introducir los grupos funcionales necesarios, como los grupos clorobencilo y pirrolidinilo.

Ensamblaje final: Los pasos finales implican el acoplamiento de intermedios y la purificación para obtener el producto deseado.

Análisis De Reacciones Químicas

GSK-1004723 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las partes azepánilo y pirrolidinilo.

Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de ftalazinona, lo que lleva a la formación de derivados reducidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazinone derivatives. For instance, a study on new oxadiazol-phthalazinone derivatives demonstrated significant anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. The derivatives induced apoptosis and arrested cell cycle progression by influencing key proteins such as p53 and caspase 3 . This suggests that compounds derived from 1(2H)-phthalazinone could be promising candidates for cancer therapy.

Antimicrobial Properties

Phthalazinone derivatives have also shown antimicrobial activities. Research indicates that certain phthalazinones possess effective antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents . The structural modifications on the phthalazinone core can enhance these effects, leading to more potent compounds.

Anti-inflammatory Effects

The anti-inflammatory properties of phthalazinones have been documented in various studies. These compounds can inhibit inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Neuropharmacological Effects

Some derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative conditions. The ability of these compounds to interact with neurotransmitter systems suggests their potential in managing disorders such as Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of 1(2H)-phthalazinone and its derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, including ultrasonic irradiation methods that improve reaction efficiency .

Table: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Conventional Heating | 60-70 | Standard method with moderate efficiency |

| Ultrasonic Irradiation | 80-90 | Enhanced yields and shorter reaction times |

| Microwave-Assisted Synthesis | 75-85 | Rapid synthesis with good reproducibility |

Case Study 1: Anticancer Derivatives

In a study evaluating the anticancer activity of phthalazinone derivatives, compound 1 was found to significantly inhibit cell growth in HepG2 cells while sparing normal fibroblasts. The mechanism involved the down-regulation of cdk1 and modulation of MAPK pathways .

Case Study 2: Antimicrobial Evaluation

Another investigation into the antimicrobial properties of phthalazinones revealed that certain modifications increased efficacy against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced interaction with bacterial cell membranes .

Mecanismo De Acción

GSK-1004723 ejerce sus efectos antagonizando los receptores de histamina H1 y H3. El antagonismo del receptor H1 ayuda a reducir los síntomas alérgicos como picazón, estornudos y congestión nasal. El antagonismo del receptor H3 modula la liberación de histamina y otros neurotransmisores, proporcionando alivio adicional de los síntomas alérgicos . Los objetivos moleculares involucrados incluyen los receptores de histamina H1 y H3, y las vías afectadas son las relacionadas con la señalización de histamina y las respuestas alérgicas .

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacokinetic Comparison

Functional Analogues with Varied Moieties

Phthalazinone-Dithiocarbamate Hybrids: These compounds (e.g., ) replace the azepin-pyrrolidinyl group with dithiocarbamate moieties. They exhibit anticancer activity but show lower potency (IC₅₀ > 10 µM) compared to azepin-containing derivatives, highlighting the importance of the azepin-pyrrolidinyl group in enhancing activity .

Isoindole-1,3-dione-Phthalazinone Derivatives: Compounds like 2-[4-(4-oxophthalazin-1-yl)phenyl]-1H-isoindole-1,3-dione () demonstrate antitumor activity via intercalation with DNA. However, their lack of chiral centers reduces selectivity compared to the target compound .

Phthalazinone-Amide Antihistamines: Derivatives with alkyl/ether substituents () act as histamine H₁/H₃ antagonists.

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Position : Modifications at N2 and C4 (e.g., azepin-pyrrolidinyl vs. dithiocarbamate) significantly impact potency. The target compound’s N2 substituent likely optimizes target binding, while the C4 chlorophenyl group enhances hydrophobic interactions .

- Chirality : The (2R)-pyrrolidinyl configuration may improve enantioselective binding to biological targets, a feature absent in racemic analogues .

- Simpler analogues () trade potency for better solubility .

Actividad Biológica

1(2H)-Phthalazinone derivatives represent a significant class of nitrogen-containing heterocycles with diverse biological activities. The compound , 1(2H)-phthalazinone, 4-((4-chlorophenyl)methyl)-2-(((2R)-1-(4-(4-(3-(hexahydro-1H-azepin-1-yl)propoxy)phenyl)butyl)-2-pyrrolidinyl)methyl)- , is a complex structure that has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects.

Structure and Synthesis

The compound features a phthalazinone core, which is known for its versatility in drug design. The synthesis of phthalazinones typically involves reactions such as nucleophilic substitution and palladium-catalyzed amination, which allow for the introduction of various substituents that enhance biological activity .

Anticancer Activity

Phthalazinone derivatives have shown promising anticancer properties across various cancer cell lines. Research indicates that certain derivatives exhibit significant cytotoxic effects against human cancer cells such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). For instance, compounds derived from phthalazinone have demonstrated IC50 values in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 48a | HePG2 | 17.39 |

| 48b | MCF-7 | 19.81 |

| 49 | MCF7 | 20.33 |

These results suggest that the introduction of specific substituents can enhance the anticancer potential of phthalazinones .

Antimicrobial Activity

The antimicrobial properties of phthalazinones have also been explored. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial strains. For example, compounds synthesized with methylene bridges at the C4 position have demonstrated increased anti-proliferative activity against various human tumor cells .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, phthalazinone derivatives have been implicated in several other therapeutic areas:

- Antihypertensive : Some derivatives have shown promise in lowering blood pressure.

- Antidiabetic : Certain compounds exhibit potential in managing diabetes by influencing glucose metabolism.

- Anti-inflammatory : Phthalazinones have been reported to reduce inflammation in various models.

Case Studies

A notable study involved the synthesis and evaluation of a series of phthalazinone derivatives where researchers focused on their interaction with specific biological targets such as PARP (Poly ADP-ribose polymerase). The findings indicated that some derivatives could inhibit PARP with IC50 values as low as 0.77 µM, highlighting their potential as therapeutic agents in cancer treatment .

Another study focused on the molecular docking and biological assessment of substituted phthalazinones, demonstrating significant antitumor activity against multiple human cancer cell lines. The results suggested that structural modifications at the N2 and C4 positions are critical for enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this phthalazinone derivative via nucleophilic substitution?

- Methodological Answer : The compound can be synthesized using halogenation reactions with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (steam bath, 2 hours). Post-reaction, the product is isolated by ice-water quenching, filtration, and recrystallization from ethanol, as demonstrated in analogous phthalazinone syntheses . Key variables to optimize include molar ratios (e.g., 1:1 substrate-to-reagent), solvent volume (5 mL POCl₃ per 0.01 mol substrate), and recrystallization solvent purity to enhance yield and crystallinity.

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

- Methodological Answer : Employ a combination of:

- Elemental analysis to confirm stoichiometry.

- ¹H/¹³C NMR to resolve the stereochemistry of the (2R)-pyrrolidinyl group and substituent positions (e.g., 4-chlorophenylmethyl).

- IR spectroscopy to identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and azepine N–H vibrations.

- Mass spectrometry (HRMS) for molecular ion validation.

Advanced Research Questions

Q. How can computational modeling accelerate reaction design for derivatives of this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, as implemented by ICReDD’s reaction path search methods .

- Apply COMSOL Multiphysics for simulating heat/mass transfer in scaled-up syntheses, optimizing parameters like reflux time or solvent polarity .

- Integrate AI-driven experimental design to predict optimal substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) and prioritize high-yield routes .

Q. How should researchers resolve contradictions in reported biological activities of phthalazinone analogs?

- Methodological Answer :

- Perform in vitro/in vivo cross-validation : For example, test antihypertensive activity using isolated aortic ring assays (in vitro) and spontaneous hypertensive rat models (in vivo) to assess translational discrepancies .

- Conduct molecular docking studies to evaluate binding affinity variations (e.g., to cytokine receptors vs. ion channels) based on substituent stereoelectronic profiles .

- Analyze pharmacokinetic parameters (e.g., logP, plasma protein binding) to explain differences in bioavailability between analogs .

Q. What strategies mitigate yield inconsistencies when modifying substituents on the phthalazinone core?

- Methodological Answer :

- Systematically vary steric/electronic factors : For example, replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) and monitor reaction kinetics via HPLC to identify steric hindrance effects .

- Employ high-throughput screening with microreactors to test >100 condition permutations (solvent, catalyst, temperature) in parallel .

- Validate unexpected byproducts (e.g., triazolophthalazines) via LC-MS and revise reaction mechanisms using computational intermediates .

Data Analysis & Contradiction Resolution

Q. How to address conflicting reports on the reactivity of the phthalazinone carbonyl group?

- Methodological Answer :

- Perform competitive nucleophile experiments (e.g., hydrazines vs. thiols) under standardized conditions (pH, solvent) to quantify electrophilicity .

- Use X-ray crystallography to resolve steric blocking effects from the hexahydro-1H-azepine moiety, which may shield the carbonyl from nucleophilic attack .

- Compare kinetic data with DFT-calculated activation energies for nucleophilic addition pathways .

Experimental Design & Optimization

Q. What steps ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Automate reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., chlorophthalazine intermediates) in real time .

- Purification protocols : Implement silica gel chromatography with gradient elution (1–10% MeOH in CH₂Cl₂) for intermediates, followed by recrystallization .

- Document steric effects : Note the impact of the (2R)-pyrrolidinyl group’s configuration on reaction selectivity, as chiral centers can alter transition-state accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.